molecular formula C19H15ClN2O4 B051133 瑞巴派特,(R)- CAS No. 111911-90-1

瑞巴派特,(R)-

货号 B051133
CAS 编号: 111911-90-1
分子量: 370.8 g/mol
InChI 键: ALLWOAVDORUJLA-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rebamipide, an amino acid derivative of 2- (1 H)-quinolinone, is used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 .


Physical And Chemical Properties Analysis

Rebamipide exists in several solid forms, including dimethyl sulfoxide solvate (RBM/DMSO), dichloromethane solvate (RBM/CH2Cl2), hydrate (RBM/H2O), and hemiethanol hemihydrate . These forms were prepared via solvent crystallization . The stability results indicated that RBM/H2O, form 3, and form 4 showed good stability at 40 °C and 75% relative humidity .

科学研究应用

  1. 胃癌

    瑞巴派特显着抑制胃癌细胞中磷脂酶 D (PLD) 的表达,这有助于抑制这些细胞中的炎症和增殖 (Kang 等人,2010)

  2. 肝缺血/再灌注损伤

    瑞巴派特表现出保肝活性,在肝缺血/再灌注损伤模型中减少炎症并改善肝功能 (Gendy 等人,2017)

  3. 皮炎

    瑞巴派特减轻了由肿瘤坏死因子-α 引起的炎症,并降低了小鼠模型中皮炎的严重程度,表明其在治疗炎症性皮肤病方面的潜力 (Li 等人,2015)

  4. 溃疡愈合和粘膜保护

    瑞巴派特刺激前列腺素和粘蛋白糖蛋白合成,抑制活性氧物质和炎性细胞因子,并在溃疡愈合和减少溃疡复发方面显示出疗效 (Arakawa 等人,2005)

  5. 胃癌起始细胞

    瑞巴派特抑制 β-catenin 和由幽门螺杆菌影响的胃癌起始细胞标记基因表达,表明其在胃癌发生中的作用 (Kang 等人,2016)

  6. 膀胱炎

    膀胱内应用瑞巴派特有效抑制大鼠模型中的膀胱炎症和过度活动 (Funahashi 等人,2013)

  7. 胃溃疡愈合

    瑞巴派特通过上调肝细胞生长因子 (HGF)、c-met、环氧合酶-2 (Cox-2) 和前列腺素 E2 受体 (EP2) 的亚型,对胃黏膜细胞表现出抗溃疡作用 (Udagawa 等人,2003)

  8. 干眼症

    瑞巴派特有效治疗干眼症,增加角膜和结膜粘蛋白样物质,改善眼表疾病 (Kashima 等人,2014)

  9. 创伤后骨关节炎

    在创伤后骨关节炎小鼠模型中,关节内注射瑞巴派特可防止关节软骨退化 (Suzuki 等人,2020)

  10. 幽门螺杆菌根除

    系统评价和荟萃分析表明,瑞巴派特补充剂提高了幽门螺杆菌的根除率 (Nishizawa 等人,2014)

未来方向

Rebamipide has been used in clinical practice for the treatment and prevention of various gastrointestinal diseases for 30 years . It has ulcer healing and ulcer protective functions . Considering the pathophysiology of dry eye disease (DED), a new drug, SA001, was developed expecting enhanced systemic exposure of rebamipide . The favorable pharmacokinetic and tolerability profiles support further clinical development .

属性

IUPAC Name

(2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebamipide, (R)-

CAS RN

111911-90-1
Record name Rebamipide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111911901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAMIPIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NN7A18D2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 2.71 g of sodium hydroxide (93%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.15 g (91.78%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 3.93 g of potassium hydroxide (90%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.17 g (92.04%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebamipide, (R)-
Reactant of Route 2
Reactant of Route 2
Rebamipide, (R)-
Reactant of Route 3
Reactant of Route 3
Rebamipide, (R)-
Reactant of Route 4
Reactant of Route 4
Rebamipide, (R)-
Reactant of Route 5
Reactant of Route 5
Rebamipide, (R)-
Reactant of Route 6
Rebamipide, (R)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。